1,1-Bis(4-pyrrolidinylphenyl)ethane

Description

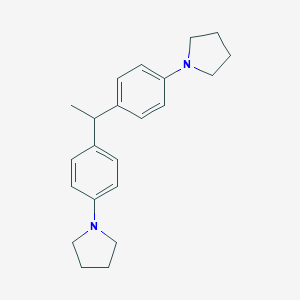

1,1-Bis(4-pyrrolidinylphenyl)ethane is an organic compound featuring a central ethane backbone with two para-substituted pyrrolidinylphenyl groups. Its design resembles ligands used in metal-organic frameworks (MOFs) or asymmetric catalysis, where nitrogen donors are critical .

Properties

CAS No. |

105443-13-8 |

|---|---|

Molecular Formula |

C22H28N2 |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

1-[4-[1-(4-pyrrolidin-1-ylphenyl)ethyl]phenyl]pyrrolidine |

InChI |

InChI=1S/C22H28N2/c1-18(19-6-10-21(11-7-19)23-14-2-3-15-23)20-8-12-22(13-9-20)24-16-4-5-17-24/h6-13,18H,2-5,14-17H2,1H3 |

InChI Key |

ISQBNUNEPCPGMS-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=C(C=C1)N2CCCC2)C3=CC=C(C=C3)N4CCCC4 |

Canonical SMILES |

CC(C1=CC=C(C=C1)N2CCCC2)C3=CC=C(C=C3)N4CCCC4 |

Origin of Product |

United States |

Comparison with Similar Compounds

1,1-Bis(4-hydroxyphenyl)ethane (Bisphenol E, BPE)

- Molecular Formula : C₁₄H₁₄O₂

- Substituents : Two 4-hydroxyphenyl groups.

- Key Properties : High polarity due to hydroxyl groups, enabling participation in polymerization reactions. Thermal degradation studies show methyl scission as a key degradation pathway, yielding branched compounds .

- Applications : Used in polycarbonate and epoxy resin production .

- Contrast : Unlike the pyrrolidinyl groups in the target compound, BPE’s hydroxyl groups enhance hydrophilicity but reduce basicity.

Nitrogen-Containing Ethane Derivatives

1,2-Bis(4-pyridyl)ethane

- Molecular Formula : C₁₂H₁₂N₂

- Substituents : Two 4-pyridyl groups on a 1,2-ethane backbone.

- Key Properties : Pyridyl nitrogen atoms enable coordination with metals, making it suitable for MOFs and catalytic systems .

- Contrast : The 1,2-substitution pattern creates a linear geometry, whereas 1,1-substitution in the target compound may favor chelation or steric hindrance.

Sulfur-Containing Analogs

1,1-Bis(ethylsulfanyl)ethane

- Molecular Formula : C₆H₁₄S₂

- Substituents : Two ethylsulfanyl groups.

- Key Properties : Sulfur atoms act as nucleophiles, useful in thioether synthesis. Lower polarity compared to nitrogen analogs .

- Contrast : The target compound’s pyrrolidinyl groups offer basicity and hydrogen-bonding capacity, unlike sulfur’s nucleophilic character.

Halogenated Ethane Derivatives

DDT (1,1,1-Trichloro-2,2-bis(p-chlorophenyl)ethane)

- Molecular Formula : C₁₄H₉Cl₅

- Substituents : Chlorinated phenyl and ethane groups.

- Key Properties : Environmental persistence and toxicity due to chlorine atoms. Degradation involves dechlorination pathways .

- Contrast : The target compound lacks halogen substituents, likely reducing environmental toxicity but limiting pesticidal activity.

Data Table: Comparative Analysis

Research Findings and Key Contrasts

- Degradation Pathways : BPE undergoes methyl scission under thermal stress , while DDT’s dechlorination highlights halogen substituent reactivity . The target compound’s pyrrolidinyl groups may confer greater thermal stability compared to hydroxyl or halogenated analogs.

- Coordination Chemistry: 1,2-Bis(4-pyridyl)ethane’s pyridyl groups are established in MOFs , whereas the target compound’s pyrrolidinyl nitrogens could enable novel coordination modes.

- Synthetic Utility : Palladium-catalyzed arylation of 1,1-bis(iodozincio)ethane suggests methodologies applicable to synthesizing the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.